Naphthalenesulfonic acid, dinonyl-, barium salt
Overview
Description
Naphthalenesulfonic acid, dinonyl-, barium salt is a chemical compound with the molecular formula C28H43BaO3S. It is a barium salt of dinonylnaphthalenesulfonic acid, known for its surfactant properties. This compound is widely used in various industrial applications, particularly as an additive in lubricants and metalworking fluids due to its ability to reduce friction and wear .
Mechanism of Action
Target of Action
It is known to be used primarily in chemical and experimental research to determine its micelle size in low-polarity solvents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naphthalenesulfonic acid, dinonyl-, barium salt. It is known that the compound should be kept away from soil, waterways, drains, and sewers to avoid environmental pollution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dinonyl-, barium salt is typically synthesized through the sulfonation of dinonylnaphthalene. The process involves the reaction of naphthalene with nonene to produce dinonylnaphthalene, which is then sulfonated using concentrated sulfuric acid. The resulting dinonylnaphthalenesulfonic acid is neutralized with barium hydroxide to form the barium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dinonylnaphthalene is continuously fed and reacted with sulfuric acid. The sulfonated product is then neutralized with barium hydroxide in a controlled environment to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, dinonyl-, barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalenesulfonic acid, dinonyl-, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Comparison with Similar Compounds
Similar Compounds
- Naphthalenesulfonic acid, dinonyl-, calcium salt
- Naphthalenesulfonic acid, sodium salt
- Naphthalenesulfonic acid, bis(1-methylethyl)-, compound with cyclohexanamine
Uniqueness
Naphthalenesulfonic acid, dinonyl-, barium salt is unique due to its specific surfactant properties and its ability to form stable emulsions in non-polar solvents. Compared to its calcium and sodium counterparts, the barium salt offers enhanced stability and effectiveness in reducing friction and wear in industrial applications .
Properties
IUPAC Name |
barium(2+);2,3-di(nonyl)naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQDTZQRDDQNF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86BaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881248 | |
Record name | Barium bis(2,3-dinonylnaphthalene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark viscous liquid; Practically insoluble in water; [EPA ChAMP: Hazard Characterization - Dinonylnaphthalene Category - 2012]] | |
Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Barium dinonylnaphthalene sulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7976 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25619-56-1 | |
Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Barium bis(dinonylnaphthalenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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